

# An In-depth Technical Guide on the Spectral Data of 5-Chloroquinoxaline

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## Compound of Interest

Compound Name: 5-Chloroquinoxaline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **5-Chloroquinoxaline**, a significant heterocyclic compound utilized in medicinal chemistry and materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended to be a core resource for researchers and professionals engaged in the synthesis, characterization, and application of quinoxaline derivatives.

## Spectroscopic Data

The structural elucidation of **5-Chloroquinoxaline** is critically dependent on a combination of spectroscopic techniques. The following tables summarize the key spectral data.

Table 1:  $^1\text{H}$  NMR Spectral Data of **5-Chloroquinoxaline**

Note: Experimentally obtained high-resolution data for **5-Chloroquinoxaline** is not readily available in the public domain. The following data is predicted based on the analysis of quinoxaline and its substituted derivatives. The expected chemical shifts are in chloroform-d ( $\text{CDCl}_3$ ) as the solvent.

Proton Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	8.8 - 9.0	d	~2.0
H-3	8.6 - 8.8	d	~2.0
H-6	7.7 - 7.9	t	~8.0
H-7	7.6 - 7.8	d	~8.0
H-8	8.0 - 8.2	d	~8.0

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **5-Chloroquinoxaline**

Note: The following  $^{13}\text{C}$  NMR data are estimated based on known substituent effects on the quinoxaline ring system and data from related derivatives.<sup>[1][2]</sup> The expected chemical shifts are in chloroform-d ( $\text{CDCl}_3$ ) as the solvent.

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-2	~151
C-3	~145
C-4a	~141
C-5	~132
C-6	~129
C-7	~130
C-8	~128
C-8a	~142

Table 3: IR Spectral Data of **5-Chloroquinoxaline**

Note: The following are characteristic infrared absorption frequencies expected for **5-Chloroquinoxaline** based on the functional groups present.<sup>[3][4][5]</sup>

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050 - 3100	Medium	Aromatic C-H stretch
1600 - 1650	Medium to Strong	C=N stretch (quinoxaline ring)
1450 - 1580	Medium to Strong	Aromatic C=C ring stretch
1000 - 1200	Medium	In-plane C-H bending
750 - 850	Strong	Out-of-plane C-H bending
700 - 800	Strong	C-Cl stretch

Table 4: Mass Spectrometry Data of **5-Chloroquinoxaline**

Data obtained from a standard mass spectrometry database.<sup>[6]</sup> The fragmentation pattern is consistent with related heterocyclic compounds.<sup>[7][8][9]</sup>

m/z	Relative Intensity (%)	Proposed Fragment
164	100	[M] <sup>+</sup> (Molecular Ion)
166	~33	[M+2] <sup>+</sup> (Isotope peak due to <sup>37</sup> Cl)
129	~70	[M-Cl] <sup>+</sup>
102	~40	[M-Cl-HCN] <sup>+</sup>
75	~30	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectral characterization of **5-Chloroquinoxaline**.

### 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **5-Chloroquinoxaline** is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution is then transferred to a 5 mm NMR tube.

- **$^1\text{H}$  NMR Spectroscopy:** Proton NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer. Data acquisition parameters typically include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Spectroscopy:** Carbon-13 NMR spectra are recorded on the same spectrometer at a frequency of 100 MHz or 125 MHz. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

## 2.2 Infrared (IR) Spectroscopy

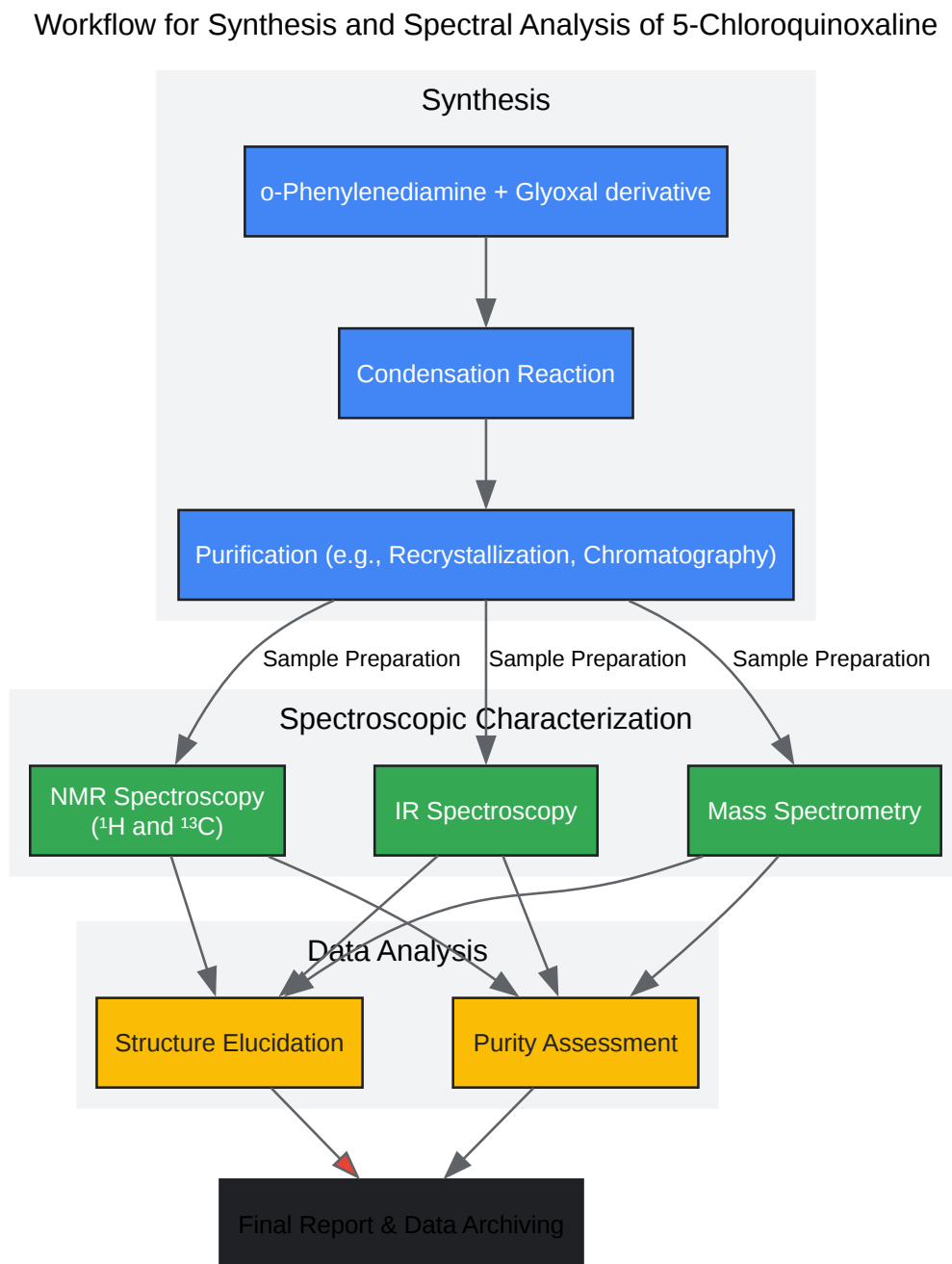
- **Sample Preparation (KBr Pellet Method):** A small amount of **5-Chloroquinoxaline** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

## 2.3 Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.
- **Ionization:** Electron Impact (EI) ionization is commonly used, with an electron energy of 70 eV.
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) using a quadrupole or time-of-flight (TOF) analyzer. The mass spectrum is recorded, showing the relative abundance of each ion.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral characterization of **5-Chloroquinoxaline**.



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Caption: Workflow for the synthesis and spectral analysis of **5-Chloroquinoxaline**.

## Conclusion

The spectral data presented in this guide provide a foundational understanding of the structural characteristics of **5-Chloroquinoxaline**. While complete, experimentally verified high-resolution NMR data remains a point for further investigation, the provided information, based on established principles and data from analogous compounds, serves as a robust starting point for researchers. The detailed experimental protocols offer practical guidance for the replication and verification of these findings. This technical guide aims to facilitate further research and development in the promising field of quinoxaline chemistry.

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